molecular formula C5H4BrNO3 B1387843 Methyl 2-bromooxazole-5-carboxylate CAS No. 1092351-96-6

Methyl 2-bromooxazole-5-carboxylate

Cat. No.: B1387843
CAS No.: 1092351-96-6
M. Wt: 205.99 g/mol
InChI Key: VZASWAMBNWCQJL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromooxazole-5-carboxylate can be synthesized through various methods. One common approach involves the bromination of oxazole derivatives. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromooxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base and a solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while coupling reactions produce more complex aromatic compounds .

Scientific Research Applications

Methyl 2-bromooxazole-5-carboxylate has diverse applications in scientific research, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, facilitating the development of new materials and chemicals.

    Biological Research: The compound is employed in the study of biological pathways and mechanisms, aiding in the understanding of cellular processes.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-bromooxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 2-bromothiazole-5-carboxylate
  • Methyl 2-bromo-4-oxazolecarboxylate
  • Methyl 2-bromo-1,3-oxazole-5-carboxylate

Comparison: Methyl 2-bromooxazole-5-carboxylate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in certain reactions and applications. For example, its bromine atom provides a versatile site for substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its oxazole ring imparts specific electronic properties that can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

methyl 2-bromo-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZASWAMBNWCQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653321
Record name Methyl 2-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-96-6
Record name Methyl 2-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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